Product packaging for 1-Benzyl-6,6-difluoro-1,4-diazepane(Cat. No.:CAS No. 1780938-05-7)

1-Benzyl-6,6-difluoro-1,4-diazepane

Cat. No.: B2949703
CAS No.: 1780938-05-7
M. Wt: 226.271
InChI Key: FVURTCJNKYXLTO-UHFFFAOYSA-N
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Description

1-Benzyl-6,6-difluoro-1,4-diazepane (CAS 1780938-05-7) is a fluorinated derivative of the 1,4-diazepane (homopiperazine) heterocyclic scaffold. This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile building block for the synthesis of more complex molecules. With a molecular formula of C12H16F2N2 and a molecular weight of 226.27 g/mol, it features a seven-membered ring with nitrogen atoms at positions 1 and 4, which is further functionalized with a benzyl group and two fluorine atoms at the 6-position . The 1,4-diazepane core is a privileged structure in drug discovery, frequently utilized in hit-to-lead optimization campaigns due to its favorable physicochemical properties and ability to improve the pharmacokinetic profile of drug candidates . Research into 1,4-diazepane derivatives has revealed a broad spectrum of biological activities, positioning them as key scaffolds for developing new therapeutic agents. Notably, recent studies on 1,4-diazepane-linked molecular hybrids have demonstrated potent anti-microbial activity against a panel of Gram-positive and Gram-negative bacteria, suggesting their potential in addressing antimicrobial resistance . Beyond anti-microbial applications, scientific literature indicates that the 1,4-diazepane motif is present in compounds with diverse pharmacological properties, including anti-viral activity (e.g., as covalent inhibitors of viral main proteases) , anti-cancer effects, and activity within the central nervous system (e.g., as orexin receptor antagonists for the treatment of insomnia) . The introduction of fluorine atoms, as in this derivative, is a common strategy in modern drug design to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability. This product is intended for research purposes as a chemical intermediate or synthetic precursor. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16F2N2 B2949703 1-Benzyl-6,6-difluoro-1,4-diazepane CAS No. 1780938-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6,6-difluoro-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)9-15-6-7-16(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVURTCJNKYXLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 6,6 Difluoro 1,4 Diazepane

Strategies for the Construction of the 6,6-Difluoro-1,4-diazepane (B3143573) Core

The formation of the 1,4-diazepane ring is a key step in the synthesis of this class of compounds. Various methods have been developed for the construction of the diazepane core, often involving cyclization reactions. For the specific case of 6,6-difluoro-1,4-diazepane, the synthesis would typically begin with precursors that allow for the introduction of the fluorine atoms. This can be achieved using fluorinating agents like sulfur tetrafluoride. The core, 6,6-difluoro-1,4-diazepane, is available commercially as its hydrobromide or dihydrochloride (B599025) salt, or as the tert-butoxycarbonyl (Boc) protected intermediate, tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate. smolecule.combldpharm.comcymitquimica.combuyersguidechem.com The availability of these building blocks simplifies the subsequent synthesis of N-substituted derivatives.

One general approach to the diazepane core involves a two-step process starting with a Ugi multicomponent reaction, followed by an intramolecular nucleophilic substitution. acs.orgnih.govresearchgate.net While not specific to the 6,6-difluoro derivative, this methodology highlights a convergent approach to synthesizing diazepane systems. Another strategy involves the homologation of a piperazine (B1678402) ring, which has been shown to improve biological receptor affinity in some cases. nih.gov

Approaches for N-Benzylation of the Diazepane Scaffold

With the 6,6-difluoro-1,4-diazepane core in hand, the introduction of the benzyl (B1604629) group at one of the nitrogen atoms is typically the next synthetic step. This is commonly achieved through N-alkylation reactions.

Nucleophilic Substitution Reactions in Diazepane Functionalization

The most direct method for N-benzylation is a nucleophilic substitution reaction. This involves reacting the 6,6-difluoro-1,4-diazepane with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The secondary amine of the diazepane ring acts as the nucleophile, displacing the halide from the benzyl group to form the N-C bond. The choice of base and solvent is crucial to optimize the reaction yield and minimize side products. This type of reaction is a fundamental and widely used method for the N-alkylation of cyclic amines. A patent describes the use of a C6-10 aryl C1-3 alkyl group, such as a benzyl group, as a protecting group in the synthesis of 1,4-diazepane derivatives, which is introduced via similar alkylation reactions. google.com

Alternative Alkylation and Arylation Protocols for N-Substituted Diazepanes

For the introduction of aryl groups in general, iron-assisted nucleophilic aromatic substitution (SNA) reactions have been developed for the synthesis of unsymmetrically substituted phenyl-1,4-diazepanes on a solid phase. acs.org While this is an arylation, the principles could be adapted for specific benzylation conditions. Modern alkylating agents and methods, such as those using dimethyl carbonate or Meerwein salts, offer alternatives to traditional techniques, sometimes providing better chemoselectivity and milder reaction conditions. arkat-usa.org

Synthesis of Structural Analogues and Derivatives of 1-Benzyl-6,6-difluoro-1,4-diazepane

The synthesis of structural analogues allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.

Synthesis of Fluorinated Benzyl Derivatives and their Impact on Molecular Properties

The synthesis of derivatives with fluorinated benzyl groups can be achieved by using the appropriately substituted fluorobenzyl halide in the N-alkylation step. For example, reacting 6,6-difluoro-1,4-diazepane with a fluorobenzyl bromide would yield the corresponding fluorinated benzyl derivative. The introduction of fluorine atoms onto the benzyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, which can in turn influence its biological activity.

Stereoselective Synthesis and Chiral Resolution Strategies for Diazepane Compounds

The 1,4-diazepane ring can possess stereocenters, and the synthesis of enantiomerically pure compounds is often crucial for their application. Stereoselective synthesis of diazepane derivatives can be achieved using chiral starting materials, such as (S)-serine, to produce chiral non-racemic 1,4-diazepanes. nih.gov Another approach is the use of palladium-catalyzed decarboxylative allylic alkylation to create chiral gem-disubstituted diazepanes. caltech.edu Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, can be performed using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Development of Diverse Functionalized Diazepane Libraries

The creation of diverse chemical libraries based on a common scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships. While specific libraries derived from this compound have not been extensively documented in publicly available literature, general strategies for the diversification of the 1,4-diazepane ring system can be applied to this fluorinated analog.

A plausible approach to generating a library of functionalized diazepanes would begin with the synthesis of a suitable precursor, such as tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate. This intermediate provides a handle for a variety of chemical transformations. For instance, the secondary amine can be functionalized through N-alkylation or N-arylation reactions with a diverse set of electrophiles. Subsequent removal of the Boc protecting group would then yield a secondary amine at the N1 position, which could be further derivatized.

Alternatively, diversification can be achieved by leveraging the reactivity of the diazepane ring itself. Regioselective C-H functionalization, a powerful tool in modern organic synthesis, could potentially be employed to introduce substituents at specific positions on the heterocyclic ring. thieme-connect.com Furthermore, the benzyl group offers another site for modification. For example, debenzylation would provide the parent 6,6-difluoro-1,4-diazepane, opening up possibilities for introducing a wide array of different N-substituents.

Chemical Reactivity Profiles of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the two secondary amines, the benzyl group, and the gem-difluoro moiety on the diazepane ring.

Oxidation Pathways

The nitrogen atoms of the diazepane ring and the benzylic position are susceptible to oxidation. The oxidation of N-benzyl amines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidative debenzylation of N-benzyl aromatic amines can be achieved using reagents like DMSO catalyzed by an acid, which would yield the corresponding debenzylated diazepine (B8756704). oup.com More aggressive oxidation could potentially lead to the formation of lactams or ring-opened products. The presence of the electron-withdrawing gem-difluoro group at the C6 position may influence the reactivity of the adjacent nitrogen atom at the N4 position, potentially making it less susceptible to oxidation compared to the N1-benzyl nitrogen.

Reduction Reactions

The benzyl group of this compound can be removed via reductive cleavage. Catalytic hydrogenation is a common method for the debenzylation of N-benzyl amines. nih.gov For instance, treatment with hydrogen gas in the presence of a palladium catalyst (Pd/C) would be expected to cleave the N-benzyl bond, affording 6,6-difluoro-1,4-diazepane. acs.org This deprotection strategy is valuable for accessing the parent difluoro-diazepane, which can then be used as a building block for further derivatization.

Electrophilic and Nucleophilic Substitution Reactions on the Diazepane Ring and Aromatic Moieties

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. wikipedia.orgmsu.eduuci.edumasterorganicchemistry.com The N-alkyl group is generally considered to be an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the benzene ring. The specific regioselectivity would also be influenced by steric hindrance imposed by the bulky diazepane ring.

Nucleophilic Substitution on the Diazepane Ring: The nitrogen atoms of the diazepane ring are nucleophilic and can participate in substitution reactions. For instance, the secondary amine at the N4 position can be alkylated or acylated. The synthesis of related 1,4-diazepan-5-ones has been achieved through intramolecular nucleophilic substitution. acs.org The presence of the gem-difluoro group at C6 might electronically influence the nucleophilicity of the adjacent N4 nitrogen.

Regioselective Functional Group Interconversions

Regioselective functional group interconversions are crucial for the targeted synthesis of complex molecules. In the context of this compound, the two nitrogen atoms of the diazepane ring are chemically distinct, allowing for potential regioselective modifications. The N1 nitrogen is part of a tertiary amine due to the benzyl group, while the N4 nitrogen is a secondary amine. This difference in substitution can be exploited for selective reactions. For example, acylation would likely occur preferentially at the less sterically hindered and more nucleophilic secondary amine (N4).

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Benzyl 6,6 Difluoro 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No publicly available data.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No publicly available data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No publicly available data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoro Moieties

No publicly available data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

No publicly available data.

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis

No publicly available data.

High-Resolution Mass Spectrometry (HRMS)

No publicly available data.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. For 1-Benzyl-6,6-difluoro-1,4-diazepane, ESI-MS in positive ion mode would be expected to readily produce the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on this precursor ion would likely reveal characteristic fragmentation patterns. The fragmentation of protonated benzylamines often involves the elimination of ammonia (B1221849) (NH₃). researchgate.net A primary fragmentation pathway for this compound would likely be the cleavage of the benzyl (B1604629) group, a common fragmentation for N-benzyl compounds, leading to the formation of a stable tropylium (B1234903) cation (m/z 91) or a benzyl cation. Another expected fragmentation would involve the diazepine (B8756704) ring itself. The fragmentation of benzodiazepines, a related class of compounds, often involves cleavages across the diazepine ring. nih.gov For fluorinated compounds, the loss of HF or related fluorinated fragments can also be observed. nih.gov

A hypothetical fragmentation pattern based on these principles is presented below:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
227.14135.08C₇H₈Loss of toluene (B28343) from the benzyl group
227.1491.05C₅H₁₀F₂N₂Formation of tropylium cation
227.14122.09C₇H₇FFragmentation of the diazepine ring

This table is illustrative and based on general fragmentation principles of related structures.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized compounds and for their isolation. andrews.edurjptonline.org The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

A reversed-phase HPLC method would likely be the most suitable approach. tandfonline.comijprajournal.com The separation would be accomplished on a C18 or C8 stationary phase. nih.gov Due to the basic nature of the amine groups in the diazepine ring, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate) at a slightly acidic pH would be employed to ensure good peak shape by minimizing tailing. tandfonline.comscispace.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the compound and any potential impurities with different polarities in a reasonable time frame. nih.gov Detection would typically be performed using a UV detector, likely at a wavelength around 254 nm, where the benzyl group exhibits strong absorbance. tandfonline.com

A representative HPLC method is outlined in the following table:

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This table represents a typical starting point for method development.

Solid-State Structural Analysis and Crystallography (Applicable to related compounds)

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nih.gov While a crystal structure for this compound is not publicly available, studies on related 1,4-diazepane derivatives demonstrate the utility of this method. nih.govnih.govmdpi.com

The seven-membered diazepine ring can adopt various conformations, such as chair, boat, and twist-boat. nih.govresearchgate.net X-ray crystallography would precisely define the puckering of the diazepine ring in the solid state. For example, in related 1,4-diazepan-5-one (B1224613) derivatives, both chair and boat conformations have been observed. nih.gov The conformation is influenced by the substituents on the ring and the intermolecular interactions in the crystal lattice. The benzyl group would also have a specific orientation relative to the diazepine ring, which would be determined by this analysis.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netacs.org This analysis is particularly insightful for understanding the role of fluorine atoms in crystal packing. In the context of this compound, this analysis would partition the crystal space to reveal the nature and extent of various intermolecular contacts.

For fluorinated organic compounds, Hirshfeld analysis often highlights the significance of F···H, F···F, and F···C interactions in stabilizing the crystal structure. iucr.org The analysis generates two-dimensional "fingerprint plots" that provide a visual summary of the intermolecular contacts. For a related fluorinated compound, F···F interactions were found to be the largest contribution to the surface contacts. iucr.org In the case of this compound, one would expect to observe significant contributions from van der Waals forces, as well as weaker C-H···F and potentially C-H···π interactions involving the benzyl group.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Electronic spectroscopy (UV-Vis) gives insight into the conjugated systems.

Vibrational Spectroscopy (FT-IR and Raman) The FT-IR and Raman spectra of this compound would exhibit characteristic bands for its constituent functional groups. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹ and are often strong in the IR spectrum. umich.edubfh.ch The benzyl group would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. acs.org The N-H stretching vibrations of the secondary amine in the diazepine ring would be expected in the region of 3300-3500 cm⁻¹, though this will be absent if the nitrogen is substituted. researchgate.net The C-N stretching vibrations would appear in the 1000-1250 cm⁻¹ range.

Electronic Spectroscopy (UV-Vis) The UV-Vis spectrum is determined by the electronic transitions within the molecule. The primary chromophore in this compound is the benzyl group. N-benzyl substituted heterocycles typically show absorption bands characteristic of the benzene (B151609) ring. scirp.org One would expect to observe π→π* transitions, which for similar molecules appear around 260-270 nm. researchgate.net The presence of the nitrogen atoms and fluorine atoms would likely cause slight shifts in the absorption maxima compared to unsubstituted toluene.

A summary of expected spectroscopic data is provided below:

Spectroscopic TechniqueExpected Wavenumber/WavelengthAssignment
FT-IR / Raman (cm⁻¹) 3000 - 3100Aromatic C-H stretch
2850 - 2960Aliphatic C-H stretch
1450 - 1600Aromatic C=C stretch
1000 - 1400C-F stretch
1000 - 1250C-N stretch
UV-Vis (nm) ~260 - 270π→π* transition (benzyl group)

This table is illustrative and based on characteristic absorption regions for the specified functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy (for functional group identification, based on related studies)

FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the benzyl group, the diazepane ring, and the gem-difluoro moiety.

The N-benzyl group is expected to show several distinct vibrations. Aromatic C-H stretching vibrations from the benzene ring are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the benzylic methylene (B1212753) (-CH₂-) and the diazepane ring's methylene groups should appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. researchgate.net The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic ring are expected to produce characteristic sharp peaks in the 1600-1450 cm⁻¹ region. vscht.czijacskros.com

The 1,4-diazepane ring, being a saturated heterocyclic system, will primarily contribute to the aliphatic C-H stretching, bending, and rocking vibrations. The C-N stretching vibrations of the tertiary amine (N-benzyl) and the secondary amine within the diazepane ring are expected to be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The N-H stretching vibration of the secondary amine in the diazepane ring would typically appear as a weak to medium band in the 3350-3310 cm⁻¹ region. uniroma1.it

A crucial and defining feature in the FT-IR spectrum would be the absorption bands arising from the gem-difluoro group (C-F₂). The C-F stretching vibrations are known to be strong and typically occur in the 1350-1000 cm⁻¹ range. uniroma1.it The presence of two fluorine atoms on the same carbon atom is expected to result in strong, characteristic absorption bands within this region, providing clear evidence for the difluorination of the diazepane ring.

Based on these analyses of related compounds and functional groups, the predicted FT-IR spectral data for this compound are summarized in the table below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 - 3310N-H StretchSecondary Amine (Diazepane Ring)
~3100 - 3000C-H StretchAromatic (Benzyl Group)
~2950 - 2850C-H StretchAliphatic (Benzyl CH₂ & Diazepane Ring)
~1600 - 1450C=C StretchAromatic Ring (Benzyl Group)
~1470 - 1430C-H BendAliphatic (CH₂)
~1350 - 1000C-F Stretchgem-Difluoro Group
~1250 - 1020C-N StretchTertiary and Secondary Amine

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 6,6 Difluoro 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the intricate electronic features of a molecule, providing a theoretical framework to predict its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By approximating the exchange-correlation energy, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous properties can be derived.

Table 1: Predicted DFT-Calculated Geometric Parameters for 1-Benzyl-6,6-difluoro-1,4-diazepane

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-N (benzyl) Bond Length ~1.47 Å
C-N (ring) Bond Length ~1.46 Å
C-C (ring) Bond Length ~1.53 Å
F-C-F Bond Angle ~105°
C-N-C Bond Angle (ring) ~112°

Note: These values are estimations based on analogous compounds and general principles of computational chemistry.

A significant application of DFT is the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a widely used and reliable approach for calculating NMR shielding tensors, which can be converted to chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures.

For this compound, the calculated ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The electronegative fluorine atoms are expected to cause a significant downfield shift for the C6 carbon and the protons on adjacent carbons. The benzyl (B1604629) group will introduce characteristic signals in the aromatic region of the ¹H NMR spectrum and for the benzylic and aromatic carbons in the ¹³C NMR spectrum. Table 2 provides predicted NMR chemical shifts for key atoms in the molecule, derived from general knowledge and data on similar structures. smolecule.compdx.eduacs.org

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C6 - ~120 (t, J ≈ 240 Hz)
C5, C7 (CH₂) ~3.0 - 3.5 ~50 - 60
C2, C3 (CH₂) ~2.8 - 3.3 ~45 - 55
Benzylic CH₂ ~3.6 - 4.0 ~55 - 65
Aromatic CH ~7.2 - 7.4 ~127 - 130

Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions. The ¹³C signal for C6 is expected to be a triplet due to coupling with two fluorine atoms.

Conformational Analysis of the Seven-Membered Diazepane Ring

The seven-membered diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. smolecule.com The specific conformation adopted is crucial as it dictates the spatial arrangement of the substituents and, consequently, the molecule's interaction with biological targets.

To explore the conformational landscape of this compound, computational techniques such as molecular mechanics (MM) and DFT are employed. A systematic conformational search or molecular dynamics (MD) simulations can be used to sample a wide range of possible conformations. Each of these conformations is then subjected to energy minimization to identify stable, low-energy structures. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

The substituents on the diazepane ring play a pivotal role in determining its preferred conformation. The bulky benzyl group at the N1 position will likely favor an equatorial orientation to minimize steric hindrance.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

In a typical MD simulation protocol for this compound, a starting 3D conformation would be generated and placed in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes. Subsequently, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are recorded over a specific time, often on the scale of nanoseconds to microseconds.

Furthermore, MD simulations can elucidate the detailed interactions between this compound and solvent molecules. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This would be particularly insightful for understanding the hydration shell around the difluoro group and the benzyl moiety. The fluorine atoms, being highly electronegative, can participate in hydrogen bonding with water molecules, influencing the compound's solubility and membrane permeability. The hydrophobic benzyl group, on the other hand, would likely be surrounded by a structured cage of water molecules.

Table 1: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterHypothetical Value/ObservationSignificance
RMSD of Diazepane RingLow to moderate fluctuationsIndicates the conformational stability of the seven-membered ring.
Dominant Conformationse.g., Twist-chair, Twist-boatReveals the preferred 3D shapes of the molecule in solution.
Radial Distribution Function (g(r)) for F-H(water)Peak at ~2.0 ÅShows the formation of hydrogen bonds between fluorine and water.
Solvent Accessible Surface Area (SASA)Specific values for polar/non-polar regionsQuantifies the exposure of different parts of the molecule to the solvent.

Ligand-Based and Structure-Based Computational Design Principles

In the absence of a known biological target or to explore potential new activities, ligand-based and structure-based computational methods are invaluable for the rational design of derivatives of this compound.

Homology Modeling and Protein-Ligand Docking Simulations (for related target interactions)

Given that many diazepane and benzodiazepine (B76468) derivatives target the gamma-aminobutyric acid type A (GABA-A) receptor, it is a primary candidate for structure-based design. nih.govnih.gov Since the high-resolution experimental structure of the full human GABA-A receptor in complex with a diverse set of ligands can be challenging to obtain, homology modeling is a powerful alternative. dtu.dkconicet.gov.ar

A homology model of the target protein, such as a specific isoform of the GABA-A receptor, can be built using the amino acid sequence and a known experimental structure of a homologous protein as a template. plos.org The quality of the resulting model is highly dependent on the sequence identity between the target and the template. Once a reliable model is generated and validated, protein-ligand docking simulations can be performed.

In these simulations, the this compound molecule would be placed in the putative binding site of the receptor model. Docking algorithms then explore various possible binding poses and score them based on a force field that estimates the binding affinity. This process can predict the most likely binding mode of the compound and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the binding pocket.

For instance, docking studies of diazepam and its analogs into GABA-A receptor models have highlighted the importance of interactions with specific residues in the α and γ subunits. nih.govmdpi.com For this compound, it would be crucial to analyze the role of the benzyl group and the gem-difluoro moiety in binding. The benzyl group could engage in π-π stacking or hydrophobic interactions, while the fluorine atoms could form specific hydrogen bonds or halogen bonds with the protein, potentially enhancing binding affinity or selectivity.

Table 2: Hypothetical Key Interactions from a Docking Study of this compound with a GABA-A Receptor Homology Model

Interacting Residue (Hypothetical)Interaction TypePart of the Ligand Involved
Tyrosine (Tyr)π-π StackingBenzyl Ring
Phenylalanine (Phe)Hydrophobic InteractionBenzyl Ring
Threonine (Thr)Hydrogen BondDiazepane Nitrogen
Serine (Ser)Hydrogen Bond/Halogen BondFluorine Atoms

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Diazepane Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This is particularly useful when the three-dimensional structure of the target is unknown or when a large number of compounds need to be screened computationally.

To build a QSAR model for diazepane derivatives, a dataset of compounds with known biological activities (e.g., binding affinities or inhibitory concentrations) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological or 3D features.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound and its derivatives. Studies on fluorinated benzodiazepines have utilized QSAR to predict their binding affinities to the GABA-A receptor, highlighting the importance of specific electronic and steric features for activity. nih.govservice.gov.uk

Cheminformatics encompasses a wide range of computational tools for analyzing and managing chemical data. In the context of diazepane research, cheminformatics approaches can be used to analyze large compound libraries, assess their diversity, and identify privileged substructures that are frequently found in active molecules. nih.gov For this compound, cheminformatics tools could be used to compare its structural features to those of known active compounds, predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guide the design of a focused library of derivatives with improved drug-like properties.

Future Directions and Emerging Research Avenues for 1 Benzyl 6,6 Difluoro 1,4 Diazepane

Development of Novel and Green Synthetic Methodologies

The future synthesis of 1-Benzyl-6,6-difluoro-1,4-diazepane and its derivatives will likely prioritize efficiency, safety, and environmental sustainability. Current synthetic routes to fluorinated compounds often rely on harsh reagents and multi-step procedures, leading to significant waste. dur.ac.uk Green chemistry principles are increasingly being adopted to mitigate these issues. mdpi.com

Future research should focus on:

Catalytic Fluorination: Developing methods that use elemental fluorine or other electrophilic fluorine sources in a controlled, catalytic manner can provide a more direct and atom-economical route to 2-fluoromalonate esters, which are key precursors for such structures. dur.ac.ukrsc.org

Flow Chemistry: Continuous flow photochemical conditions offer a scalable and safer approach for synthesizing diazepanes and other N-heterocycles from simple aldehydes, minimizing the risks associated with hazardous reagents and intermediates. acs.org

One-Pot Reactions: Designing one-pot synthesis protocols, such as the condensation of appropriate aldehydes and amines followed by reductive amination, can streamline the production of complex diazepine (B8756704) structures, reducing solvent usage and purification steps. nih.gov

Mechanochemical Synthesis: Exploring solvent-free mechanochemical grinding procedures presents a highly efficient and environmentally friendly alternative for the synthesis of N-substituted amines and other heterocyclic compounds. mdpi.com

These advanced methodologies promise to make the synthesis of complex fluorinated diazepanes more practical for industrial-scale production and library generation. researchgate.net

Advanced Computational Design and Optimization of Derivatives

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery by predicting molecular properties and interactions. researchgate.netcosmosscholars.com For this compound, these techniques can guide the rational design of derivatives with optimized therapeutic profiles.

Key computational avenues include:

Pharmacophore Modeling and Virtual Screening: Identifying the key structural features required for biological activity allows for the virtual screening of large compound libraries to find new derivatives with high potential. tandfonline.comnih.gov This has been successfully applied to identify novel 3H-benzo[b] researchgate.netontosight.aidiazepine derivatives as PPARα agonists. nih.gov

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding modes of diazepine derivatives within the active sites of target proteins. nih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these ligand-protein complexes over time, providing insights into the crucial interactions, such as hydrogen bonding and π-π stacking, that govern binding affinity. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, enabling the prediction of potency for newly designed compounds. chemcomp.com

In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds is crucial for identifying candidates with favorable drug-like characteristics early in the discovery process, reducing late-stage failures. researchgate.netcosmosscholars.com

These computational approaches will be instrumental in navigating the vast chemical space of possible derivatives to pinpoint candidates with superior potency, selectivity, and pharmacokinetic properties.

In-Depth Mechanistic Elucidation of Biological Interactions at the Molecular Level

A profound understanding of how this compound interacts with its biological targets at an atomic level is critical for mechanism-based drug design. The introduction of fluorine can significantly alter a molecule's electronic properties and conformation, influencing its binding interactions. researchgate.net

Future mechanistic studies should aim to:

Characterize Ligand-Receptor Interactions: Utilize biophysical techniques like X-ray crystallography and cryo-electron microscopy to solve the high-resolution structures of the compound bound to its target proteins. This provides direct evidence of the binding mode and key intermolecular contacts. nih.gov

Investigate the Role of Fluorine: Elucidate how the gem-difluoro group influences binding affinity and selectivity. Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, and can modulate the pKa of nearby functional groups, which can be critical for target engagement. researchgate.netmdpi.com

Probe Downstream Signaling Pathways: Once a target is validated, research should explore the downstream cellular effects following receptor binding. For example, studies on 1-benzyl-1,4-diazepane (B1296151) (a non-fluorinated analogue) showed it acts as an efflux pump inhibitor in E. coli by increasing membrane permeability and decreasing the transcription of the AcrAB pump. nih.gov Similar detailed studies are needed for the fluorinated version.

Utilize Advanced Spectroscopy: Employ techniques like ¹⁹F NMR spectroscopy to study protein-ligand interactions in solution, leveraging the unique spectral properties of the fluorine nucleus to gain insights into the local environment upon binding. mdpi.com

These in-depth studies will provide a solid foundation for optimizing the molecular architecture to enhance desired biological effects and minimize off-target activity.

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.netnih.gov This versatility suggests that this compound and its derivatives could have applications across multiple therapeutic areas beyond those traditionally associated with diazepines.

Promising areas for exploration include:

Neurodegenerative Diseases: The 1,4-diazepane scaffold has been investigated for its ability to inhibit amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca Future research could assess the potential of fluorinated derivatives in this context, as fluorine substitution can improve blood-brain barrier permeability. researchgate.netuwaterloo.ca

Oncology: Various diazepine derivatives have shown promise as anticancer agents. nih.govresearchgate.net Potential targets include vascular endothelial growth factor receptor-2 (VEGFR-2) and protein kinases, where the unique properties of the fluorinated scaffold could lead to novel inhibitors. researchgate.net

Infectious Diseases: The ability of related compounds to act as efflux pump inhibitors (EPIs) in bacteria suggests a potential role in combating multidrug resistance. nih.gov Further studies could explore the efficacy of this compound in sensitizing resistant pathogens to existing antibiotics.

Metabolic Disorders: Benzodiazepine (B76468) derivatives have been identified as Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, a target for non-alcoholic fatty liver disease (NAFLD). tandfonline.comnih.gov This opens an avenue for investigating fluorinated diazepanes in metabolic syndrome.

CNS Disorders: The 1,4-diazepane core is found in ligands for various CNS receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and orexin (B13118510) receptors, which are targets for depression and sleep disorders, respectively. nih.govresearchgate.netgoogle.com

Systematic screening against diverse target classes will be key to uncovering the full therapeutic potential of this compound family.

Integration of Fluorinated Diazepane Scaffolds into Complex Molecular Architectures for Drug Discovery

The this compound scaffold can serve as a versatile building block for the construction of more complex, multifunctional molecules. The integration of this fluorinated core into larger molecular frameworks can lead to novel chemical entities with unique therapeutic profiles.

Future synthetic strategies may involve:

Hybrid Molecule Design: Rationally designing hybrid molecules by combining the fluorinated diazepane scaffold with other known pharmacophores. This approach has been used to create potent and selective α4β2-nAChR partial agonists by linking a 1-(pyridin-3-yl)-1,4-diazepane core with other receptor-binding fragments. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Using the fluorinated diazepane as a bioisostere for other cyclic systems, like benzodiazepines, to improve properties such as molecular weight and solubility while retaining the desired 3D orientation of substituents. nih.gov

Skeletal Editing: Employing advanced synthetic techniques known as skeletal editing, which allow for the precise insertion, deletion, or swapping of atoms within the core ring structure. rsc.org This could enable the transformation of the diazepane ring into other novel heterocyclic systems, rapidly expanding structural diversity.

Diversity-Oriented Synthesis (DOS): Using the this compound scaffold as a starting point in a DOS campaign to generate a library of structurally diverse and complex molecules for high-throughput screening against a wide range of biological targets. nih.gov

By treating the fluorinated diazepane not as an end-product but as a versatile intermediate, chemists can venture into novel regions of chemical space, significantly increasing the probability of discovering next-generation therapeutics. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can the synthetic pathway for 1-Benzyl-6,6-difluoro-1,4-diazepane be optimized to improve yield and purity?

  • Methodological Answer : Use factorial design (e.g., Taguchi or orthogonal arrays) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, orthogonal design (L9 array) can identify interactions between variables like fluorination efficiency and benzylation kinetics . Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to quantify byproducts and adjust stoichiometry iteratively .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Employ a combination of 2D NMR (¹H-¹³C HSQC and HMBC) to resolve fluorine-induced splitting patterns and confirm substituent positions on the diazepane ring. FT-IR can validate C-F stretching vibrations (~1100 cm⁻¹) and benzyl C-H bonds (~2800–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures molecular formula confirmation .

Q. How can an HPLC method be developed to monitor the reaction progress of this compound synthesis?

  • Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile:water gradient with 0.1% trifluoroacetic acid) to achieve baseline separation of the product from precursors. Use a C18 column (4.6 × 150 mm, 3.5 µm) and UV detection at 210 nm. Validate linearity (R² > 0.995) and precision (%RSD < 2%) across a concentration range of 0.1–10 µg/mL .

Advanced Research Questions

Q. How do the 6,6-difluoro substituents influence the conformational dynamics and reactivity of the 1,4-diazepane ring?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model ring puckering and fluorine’s electronegativity effects on charge distribution. Compare calculated dipole moments and frontier molecular orbitals (HOMO/LUMO) with experimental data from X-ray crystallography or solvatochromic studies .

Q. How can contradictory data on diastereoselectivity during benzylation be resolved?

  • Methodological Answer : Conduct kinetic isotopic labeling (e.g., deuterated benzyl halides) to track steric vs. electronic effects. Use chiral HPLC (Chiralpak IA column) to separate diastereomers and correlate retention times with computed transition-state models. Surface adsorption studies (via QCM-D) may reveal solvent-surface interactions affecting selectivity .

Q. What strategies can elucidate the binding selectivity of this compound to GABA receptor subtypes?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) with receptor crystal structures (e.g., α1β2γ2 GABA_A) to map fluorine interactions with hydrophobic pockets. Validate via radioligand displacement assays using [³H]flumazenil and compare IC50 values across subtypes. Mutagenesis studies (e.g., F77A in GABA_A) can pinpoint critical binding residues .

Experimental Design and Data Analysis

Q. How can response surface methodology (RSM) optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Apply central composite design (CCD) to model interactions between temperature (50–90°C), pressure (1–5 atm), and catalyst concentration (1–5 mol%). Use ANOVA to identify significant factors (p < 0.05) and derive a quadratic model for yield prediction. Validate robustness via three confirmation runs at predicted optimal conditions .

Q. What statistical approaches are suitable for analyzing contradictory stability data under varying pH conditions?

  • Methodological Answer : Use mixed-effects models (e.g., linear regression with random intercepts) to account for batch-to-batch variability. Principal component analysis (PCA) can cluster degradation profiles (e.g., hydrolysis vs. oxidation) based on LC-MS/MS fragmentation patterns. Accelerated stability studies (40°C/75% RH) provide Arrhenius-derived shelf-life predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.